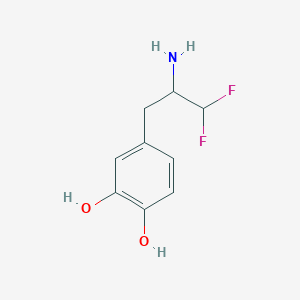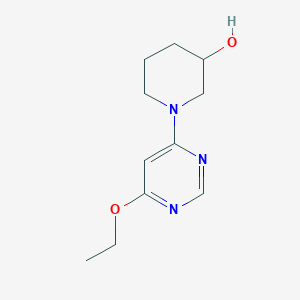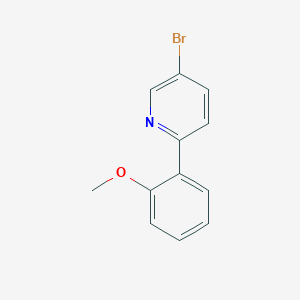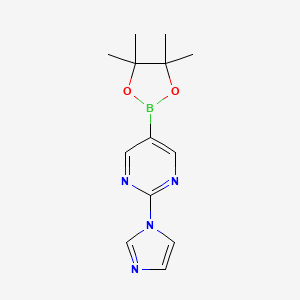
2-溴-3-(吡啶-2-基甲氧基)-吡啶
描述
“2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine” is a compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-Bromo” indicates a bromine atom attached to the second carbon of the pyridine ring, and the “3-(pyridin-2-ylmethoxy)” suggests a methoxy group (-O-CH3) attached to the third carbon of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine” were not found, boronic esters are often used in organic synthesis . Protodeboronation, a process that removes a boron group from an organic compound, is a common method used in the synthesis of such compounds .科学研究应用
合成新化合物:Kuhn,Al-Sheikh和Steimann(2003)的研究讨论了合成1-{2,2-二甲基-4,6-二氧代-5-(1-吡啶基)-1,3-二氧代戊烷-5-基}吡啶铵叶烯,这种化合物涉及相关溴化合物与吡啶的反应。这种合成打开了通往Meldrum酸衍生物的新途径,在有机化学中有各种应用(Kuhn, Al-Sheikh, & Steimann, 2003)。
金属离子的萃取:Kolarik,Müllich和Gassner(1999)证明类似于2-溴-3-(吡啶-2-基甲氧基)-吡啶的化合物可以有效地从酸性溶液中萃取Am(III)而不萃取Eu(III)。这表明在选择性金属离子萃取和纯化过程中可能有潜在应用(Kolarik, Müllich, & Gassner, 1999)。
光物理和电化学性质:Stagni等人(2008)研究了一类杂环配位的单核环三苯基吡啶铱(III)配合物的光物理和电化学性质。这项研究涉及类似的吡啶衍生物,揭示了广泛的氧化还原和发射性质,表明在有机发光器件和生物标记中可能有潜在应用(Stagni et al., 2008)。
催化和抗菌活性:Bogdanowicz等人(2013)使用2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈合成了新的氰基吡啶衍生物,并评估了它们的抗微生物活性。这表明类似溴吡啶衍生物在开发新的抗菌剂中的潜在用途(Bogdanowicz et al., 2013)。
化学结构分析:Rodi等人(2013)研究了6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑[4,5-b]吡啶的晶体和分子结构,强调了结构分析在理解溴吡啶衍生物的性质和潜在应用中的重要性(Rodi et al., 2013)。
作用机制
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It is known that similar compounds can undergo catalytic protodeboronation, a process that involves a radical approach .
Biochemical Pathways
Similar compounds have been used in the formal anti-markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
Result of Action
Similar compounds have been used in the formal total synthesis of d-®-coniceine and indolizidine 209b .
Action Environment
It is known that similar compounds are only marginally stable in water .
生化分析
Biochemical Properties
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to modulation of its activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Furthermore, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as kinases, which play crucial roles in cell signaling. By binding to the active sites of these enzymes, the compound can prevent their activity, leading to downstream effects on cellular functions. Additionally, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes involved in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, binding to plasma proteins can enhance the compound’s stability and prolong its half-life in the bloodstream .
Subcellular Localization
The subcellular localization of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. Localization to the nucleus can enable the compound to interact with DNA and transcription factors, while localization to mitochondria can affect cellular energy metabolism .
属性
IUPAC Name |
2-bromo-3-(pyridin-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUECYSYPBJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671835 | |
| Record name | 2-Bromo-3-[(pyridin-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-77-6 | |
| Record name | 2-Bromo-3-(2-pyridinylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-[(pyridin-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)











